molecular formula C25H20F2N4O6 B5759222 dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate

dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate

Cat. No.: B5759222
M. Wt: 510.4 g/mol
InChI Key: OAHCWHSZEOMQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Substituents: 7-Difluoromethyl group: Enhances lipophilicity and metabolic stability compared to trifluoromethyl or methyl groups . 5-(4-Methoxyphenyl): Introduces electron-donating properties and π-π stacking capacity, common in bioactive compounds targeting kinases or GPCRs . 3-Carbonylamino-terephthalate ester: A polar functional group that improves solubility and enables further derivatization .

This compound is synthesized via multicomponent reactions involving aromatic aldehydes and pyrazole intermediates, followed by esterification .

Properties

IUPAC Name

dimethyl 2-[[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O6/c1-35-15-7-4-13(5-8-15)18-11-20(21(26)27)31-22(29-18)17(12-28-31)23(32)30-19-10-14(24(33)36-2)6-9-16(19)25(34)37-3/h4-12,21H,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHCWHSZEOMQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Position 5 : The 4-methoxyphenyl group is conserved in compounds targeting aryl hydrocarbon receptors or cytotoxic activity . Fluorophenyl substituents (e.g., in ) may enhance blood-brain barrier penetration.
  • Position 7: Difluoromethyl (target compound) balances lipophilicity and metabolic resistance, whereas trifluoromethyl () increases electronegativity and steric bulk. Amino or oxo groups () improve hydrogen-bonding interactions.
  • Position 3 : Carboxamides () and esters (target compound) enhance solubility and synthetic versatility compared to methyl or phenyl groups.

Key Observations :

  • Multicomponent reactions () are favored for diversifying substituents but may require optimization for regioselectivity.
  • Carboxamide derivatives () are synthesized via straightforward condensations, enabling rapid library generation.
  • Transition-metal catalysis () introduces fluorinated groups but faces challenges in scalability.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Reference
Target Compound ~550 (estimated) Not reported Moderate in DMSO
7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) 483.47 >250 Poor in water; soluble in DMF
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 295.23 194–196 Soluble in THF
MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 347.37 286–288 Soluble in acetone

Key Observations :

  • Higher molecular weight and ester groups in the target compound may reduce membrane permeability compared to smaller analogs (e.g., ).
  • Carboxamides () exhibit poor aqueous solubility, necessitating formulation adjustments for in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.